Cas no 1554530-72-1 (4-methoxy-1-(3-methylphenyl)butane-1,3-dione)

4-Methoxy-1-(3-methylphenyl)butane-1,3-dione is a β-diketone derivative characterized by its methoxy and methylphenyl substituents, which influence its reactivity and stability. This compound is notable for its potential as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination chemistry applications. The presence of the methoxy group enhances its solubility in polar organic solvents, while the methylphenyl moiety contributes to its structural versatility. Its diketone functionality allows for chelation with metal ions, making it useful in catalytic and material science research. The compound's well-defined structure and functional groups provide a reliable scaffold for further chemical modifications.
4-methoxy-1-(3-methylphenyl)butane-1,3-dione structure
1554530-72-1 structure
Product name:4-methoxy-1-(3-methylphenyl)butane-1,3-dione
CAS No:1554530-72-1
MF:C12H14O3
MW:206.237763881683
CID:5913493
PubChem ID:81826662

4-methoxy-1-(3-methylphenyl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-1-(3-methylphenyl)butane-1,3-dione
    • AKOS020807882
    • EN300-1126358
    • 1554530-72-1
    • Inchi: 1S/C12H14O3/c1-9-4-3-5-10(6-9)12(14)7-11(13)8-15-2/h3-6H,7-8H2,1-2H3
    • InChI Key: JBBIUXAYIJDWBG-UHFFFAOYSA-N
    • SMILES: O(C)CC(CC(C1C=CC=C(C)C=1)=O)=O

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.4Ų

4-methoxy-1-(3-methylphenyl)butane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126358-10g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1126358-2.5g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1126358-0.05g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1126358-1.0g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1
1g
$785.0 2023-06-09
Enamine
EN300-1126358-10.0g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1
10g
$3376.0 2023-06-09
Enamine
EN300-1126358-0.25g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1126358-5g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1126358-1g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
1g
$557.0 2023-10-26
Enamine
EN300-1126358-0.1g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1126358-0.5g
4-methoxy-1-(3-methylphenyl)butane-1,3-dione
1554530-72-1 95%
0.5g
$535.0 2023-10-26

Additional information on 4-methoxy-1-(3-methylphenyl)butane-1,3-dione

Comprehensive Guide to 4-Methoxy-1-(3-methylphenyl)butane-1,3-dione (CAS No. 1554530-72-1): Properties, Applications, and Market Insights

In the ever-evolving landscape of organic chemistry, 4-methoxy-1-(3-methylphenyl)butane-1,3-dione (CAS No. 1554530-72-1) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This β-diketone derivative is characterized by a methoxy group at the 4-position and a 3-methylphenyl substituent, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly exploring its potential, driven by the growing demand for specialty chemicals with tailored functionalities.

The molecular structure of 4-methoxy-1-(3-methylphenyl)butane-1,3-dione contributes to its remarkable chemical behavior. The presence of the methoxy group enhances its solubility in polar solvents, while the aromatic ring provides stability and reactivity for further derivatization. This compound typically appears as a pale yellow to white crystalline solid with a melting point range of 85-90°C, making it suitable for various synthetic applications. Its chelating properties are particularly noteworthy, as they enable the formation of stable complexes with metal ions, a feature exploited in catalysis and coordination chemistry.

One of the most prominent applications of CAS 1554530-72-1 lies in pharmaceutical research, where it serves as a key building block for drug discovery. The β-diketone moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules with antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have highlighted its potential in developing kinase inhibitors, a hot topic in cancer therapy research. The compound's ability to undergo Knoevenagel condensation and Michael addition reactions makes it particularly valuable for creating diverse molecular architectures with biological relevance.

In material science, 4-methoxy-1-(3-methylphenyl)butane-1,3-dione has shown promise in the development of organic electronic materials. Its conjugated system and ability to form stable radicals contribute to interesting optoelectronic properties, aligning with current research trends in OLED technology and organic photovoltaics. The compound's derivatives have been investigated as potential components for light-emitting materials, addressing the growing demand for energy-efficient display technologies.

The agrochemical industry has also recognized the value of this compound, particularly in the synthesis of crop protection agents. Its structural features make it suitable for developing novel pesticide intermediates, especially those targeting fungal pathogens. With increasing global focus on sustainable agriculture and reduced environmental impact, researchers are exploring how modifications to the 4-methoxy-1-(3-methylphenyl)butane-1,3-dione core can lead to more selective and biodegradable agrochemicals.

From a commercial perspective, the market for CAS 1554530-72-1 has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Manufacturers are responding to the demand by optimizing synthesis routes to improve yield and purity. The compound is typically supplied with ≥98% purity, meeting the stringent requirements of research and industrial applications. Current pricing trends reflect its status as a high-value intermediate, with costs influenced by raw material availability and production scale.

Quality control for 4-methoxy-1-(3-methylphenyl)butane-1,3-dione involves rigorous analytical techniques. High-performance liquid chromatography (HPLC) is commonly employed to verify purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. These quality assurance measures are crucial, especially when the compound is intended for pharmaceutical applications where regulatory compliance is paramount.

Storage and handling recommendations for this compound emphasize protection from moisture and light, typically suggesting storage in amber glass containers under inert atmosphere at temperatures between 2-8°C. These precautions help maintain the compound's stability and prevent degradation of its reactive functional groups. Proper handling aligns with broader industry trends toward chemical safety and responsible material management.

Recent scientific literature has highlighted innovative applications of 4-methoxy-1-(3-methylphenyl)butane-1,3-dione in metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a versatile linker in these materials has opened new possibilities in gas storage, separation technologies, and heterogeneous catalysis. These developments position the compound at the forefront of advanced materials research, a field experiencing rapid growth due to its potential to address global challenges in energy and environmental sustainability.

For researchers considering working with this compound, several synthetic approaches are available. The most common route involves the Claisen condensation of appropriate ester and ketone precursors, followed by selective introduction of the methoxy group. Alternative methods utilizing microwave-assisted synthesis have shown promise in reducing reaction times and improving yields, reflecting the chemical industry's move toward green chemistry principles.

The future outlook for 4-methoxy-1-(3-methylphenyl)butane-1,3-dione appears promising, with potential expansions into new application areas. Ongoing research into its biological activity may uncover additional therapeutic applications, while its role in smart materials development continues to evolve. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this versatile compound's full potential will undoubtedly grow, solidifying its position as an important tool in modern chemical research and industrial applications.

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